molecular formula C14H13NO2 B2815137 N-[3-(hydroxymethyl)phenyl]benzamide CAS No. 80936-65-8

N-[3-(hydroxymethyl)phenyl]benzamide

Cat. No.: B2815137
CAS No.: 80936-65-8
M. Wt: 227.263
InChI Key: QSLDWTSTSNGXQT-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)phenyl]benzamide is an organic compound with the molecular formula C14H13NO2. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound consists of a benzamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(Hydroxymethyl)phenyl]benzamide can be synthesized through a reaction between benzamide and formaldehyde in the presence of a base such as potassium carbonate. The reaction typically involves heating the mixture in a water bath until a clear solution is formed, followed by crystallization to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hydroxymethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[3-(Hydroxymethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Hydroxymethyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzamide moiety can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxy-phenyl)benzamide
  • N-(3-Hydroxy-phenyl)-4-methyl-benzamide
  • 2-Hydroxy-N-(3-phenylpropyl)benzamide

Uniqueness

N-[3-(Hydroxymethyl)phenyl]benzamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLDWTSTSNGXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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